molecular formula C10H10Cl2O2 B1409232 Methyl 2,4-dichloro-5-methylphenylacetate CAS No. 1804516-66-2

Methyl 2,4-dichloro-5-methylphenylacetate

Cat. No.: B1409232
CAS No.: 1804516-66-2
M. Wt: 233.09 g/mol
InChI Key: VZVPTXDFDQUMBG-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-methylphenylacetate is a synthetic aromatic ester characterized by a phenylacetate backbone substituted with two chlorine atoms at positions 2 and 4 and a methyl group at position 3. Its molecular weight is estimated to be ~250–260 g/mol, with physical properties (e.g., boiling point, solubility) influenced by its chlorinated and methylated aromatic system .

Properties

IUPAC Name

methyl 2-(2,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVPTXDFDQUMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-methylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 2,4-dichloro-5-methylphenylacetamide or 2,4-dichloro-5-methylphenylthioacetate.

    Oxidation: The major product is 2,4-dichloro-5-methylphenylacetic acid.

    Reduction: The major product is 2,4-dichloro-5-methylphenylethanol.

Scientific Research Applications

Methyl 2,4-dichloro-5-methylphenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of phenylacetic acid derivatives for biological activity.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-methylphenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary based on the specific context of its use.

Comparison with Similar Compounds

Chlorinated Phenylacetate Esters

  • Methyl 2,4-Dichlorophenoxyacetate: Structure: Lacks the 5-methyl group but retains dichloro substitution. Applications: Widely used as a herbicide intermediate. Synthesis: Prepared via esterification of 2,4-dichlorophenoxyacetic acid with methanol, analogous to methods in .
  • Properties: Lower molecular weight (~184.6 g/mol) and higher water solubility compared to the target compound due to reduced halogenation .

Methyl Esters of Diterpenoid Acids (Natural Analogues)

  • Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters (): Structure: Diterpene-based esters with fused ring systems, contrasting with the simpler aromatic backbone of the target compound. Applications: Isolated from plant resins (e.g., Austrocedrus chilensis), these esters are associated with antimicrobial and anti-inflammatory properties . Key Differences: The aromatic vs. terpenoid backbones lead to divergent biological activities and synthetic accessibility.

Functional Analogues in Agrochemicals

Chlorinated Phenyl Derivatives in Pesticides

  • Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): Structure: Shares a chlorinated aromatic ring but incorporates a nitrobenzoic acid moiety. Applications: Herbicide targeting protoporphyrinogen oxidase (PPO) enzymes . Comparison: The ester group in Methyl 2,4-dichloro-5-methylphenylacetate may enhance lipid solubility, improving membrane penetration compared to carboxylic acid derivatives.
  • Metconazole and Triticonazole: Structure: Triazole-containing fungicides with chlorophenyl groups.

Physicochemical and Application-Based Comparison

Property/Compound This compound Methyl Phenylacetate Acifluorfen
Molecular Weight (g/mol) ~250–260 (estimated) 150.17 361.67
Boiling Point >250°C (estimated) 218°C Decomposes
Solubility Low in water; high in organics Moderate in polar solvents Low water solubility
Primary Use Agrochemical/pharma intermediate Solvent, fragrance Herbicide

Biological Activity

Methyl 2,4-dichloro-5-methylphenylacetate is an organic compound with potential applications in various biological contexts. Its unique structural features, including the presence of chlorine and methyl groups on the phenyl ring, influence its biological interactions and activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl2O2
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 1804516-66-2

The compound is a derivative of phenylacetic acid, characterized by its specific substitution pattern that affects its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism can vary based on the specific application but generally involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, affecting signal transduction processes.

Research indicates that the presence of chlorine atoms enhances binding affinity to certain enzymes and receptors, potentially leading to significant biological effects.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa18100

The data suggests that the compound exhibits a dose-dependent antimicrobial effect, which warrants further investigation into its mechanisms and potential applications in treating bacterial infections.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit dCTPase activity, which is crucial for nucleotide metabolism.

Enzyme IC50 (µM) Effect
dCTPase0.057 ± 0.02Significant inhibition

This inhibition could have implications for developing treatments targeting nucleotide metabolism-related diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a clear dose-response relationship, with higher concentrations resulting in larger inhibition zones.

Case Study 2: Enzyme Interaction

A recent study investigated the interaction of this compound with dCTPase in vitro. The results indicated that the compound binds effectively to the enzyme's active site, leading to significant inhibition of its activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-dichloro-5-methylphenylacetate
Reactant of Route 2
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Methyl 2,4-dichloro-5-methylphenylacetate

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